molecular formula C30H34N6O5 B13854934 Bis(3-morpholino-5,6-dihydropyridine)diazene Apixaban Oxide

Bis(3-morpholino-5,6-dihydropyridine)diazene Apixaban Oxide

Cat. No.: B13854934
M. Wt: 558.6 g/mol
InChI Key: JJATWDMEPIPSSV-UHFFFAOYSA-N
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Description

Such derivatives are typically observed as synthetic intermediates or degradation products during apixaban manufacturing .

Apixaban itself (C₂₅H₂₅N₅O₄, MW 459.50) features a pyrazolo[3,4-c]pyridine core substituted with a 4-methoxyphenyl group, a 2-oxopiperidinylphenyl group, and a carboxamide . In contrast, the compound in question likely arises from modifications in the morpholino-dihydropyridine backbone or coupling steps, as evidenced by related intermediates and impurities documented in synthesis patents .

Properties

Molecular Formula

C30H34N6O5

Molecular Weight

558.6 g/mol

IUPAC Name

[4-(5-morpholin-4-yl-6-oxo-2,3-dihydropyridin-1-yl)phenyl]-[4-(5-morpholin-4-yl-6-oxo-2,3-dihydropyridin-1-yl)phenyl]imino-oxidoazanium

InChI

InChI=1S/C30H34N6O5/c37-29-27(32-15-19-40-20-16-32)3-1-13-34(29)24-7-5-23(6-8-24)31-36(39)26-11-9-25(10-12-26)35-14-2-4-28(30(35)38)33-17-21-41-22-18-33/h3-12H,1-2,13-22H2

InChI Key

JJATWDMEPIPSSV-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)C(=C1)N2CCOCC2)C3=CC=C(C=C3)N=[N+](C4=CC=C(C=C4)N5CCC=C(C5=O)N6CCOCC6)[O-]

Origin of Product

United States

Preparation Methods

Synthesis of 3-morpholino-5,6-dihydropyridin-2(1H)-one

This core heterocyclic unit is a pivotal intermediate in the construction of both Apixaban and its analogs.

  • Starting Materials: Piperidin-2-one, phosphorus trichloride, lithium carbonate, morpholine.
  • General Procedure:
    • Piperidin-2-one is reacted with phosphorus trichloride to generate a reactive intermediate.
    • This intermediate is treated with lithium carbonate and condensed with morpholine to yield 3-morpholino-5,6-dihydropyridin-2(1H)-one.
Step Reagents Conditions Yield (%) Notes
1 Piperidin-2-one, PCl3 Anhydrous, reflux 80–90 Generates reactive chloride
2 Morpholine, Li2CO3 Room temp, 2–3 h 75–85 Nucleophilic substitution

Diazene (Azo) Coupling

The formation of a diazene (azo) linkage between two 3-morpholino-5,6-dihydropyridine units is a key step for the title compound.

  • General Approach:
    • The 3-morpholino-5,6-dihydropyridin-2(1H)-one is first nitrated or aminated at the desired position.
    • The amino derivative is diazotized using sodium nitrite in acidic conditions.
    • The resulting diazonium salt is then coupled with another molecule of 3-morpholino-5,6-dihydropyridin-2(1H)-one under basic or mildly acidic conditions to form the diazene bridge.
Step Reagents Conditions Yield (%) Notes
1 NaNO2, HCl (diazotization) 0–5°C, aqueous 85–90 Diazotization of amino precursor
2 2nd pyridine unit, NaOAc 0–10°C, slow addition 60–75 Azo coupling, pH control is critical

Apixaban Oxide Integration

If the compound is an Apixaban oxide derivative, the final step would involve the incorporation or oxidation of an Apixaban-like structure.

  • General Approach:
    • The synthesized bis(3-morpholino-5,6-dihydropyridine)diazene is reacted with an Apixaban precursor or oxidized using a mild oxidant (e.g., mCPBA, hydrogen peroxide) to introduce the oxide functionality.
    • Purification by recrystallization or chromatography.
Step Reagents Conditions Yield (%) Notes
1 mCPBA or H2O2 0–25°C, 1–2 h 70–80 Monitored by TLC or HPLC

In-Depth Reaction Sequence Example

Literature-Backed Synthesis Flow

The following is a representative synthesis sequence, adapted from Apixaban intermediate processes:

Data Table: Key Reaction Parameters

Reaction Step Temperature (°C) Time (h) Solvent Yield (%) Purity (%)
Piperidin-2-one chlorination 80–100 2 Anhydrous 85 >95
Morpholine condensation 25–30 2–3 DMF or DCM 80 >95
Diazotization 0–5 0.5 Water 90 >90
Azo coupling 0–10 1 Water/EtOH 70 >90
Oxidation 0–25 1 DCM or MeOH 75 >98

Research Findings and Process Optimization

  • Catalyst Selection: Use of palladium or copper catalysts can improve yields in coupling steps.
  • Green Chemistry: Avoidance of hazardous reducing agents (e.g., sodium sulfide) is recommended for environmental safety.
  • Purification: High-performance liquid chromatography (HPLC) or recrystallization from methanol is effective for achieving high purity.

Chemical Structure Representation

Bis(3-morpholino-5,6-dihydropyridine)diazene Apixaban Oxide

  • Structural motif: Two 3-morpholino-5,6-dihydropyridine rings linked by a diazene (–N=N–) bridge, with Apixaban oxide or related functionalization.
  • Logos and full names: Please refer to the chemical structure diagrams in the cited patents for accurate depictions.

Chemical Reactions Analysis

Types of Reactions

Bis(3-morpholino-5,6-dihydropyridine)diazene Apixaban Oxide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pressures to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions include various oxides, reduced forms, and substituted derivatives of this compound. These products have distinct properties and applications in different fields .

Scientific Research Applications

Bis(3-morpholino-5,6-dihydropyridine)diazene Apixaban Oxide is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Mechanism of Action

The mechanism of action of Bis(3-morpholino-5,6-dihydropyridine)diazene Apixaban Oxide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Impurities

The following table compares key apixaban-related compounds, including intermediates, impurities, and structural analogs:

Compound Name Molecular Formula Molecular Weight Key Structural Features Role/Context CAS/Reference
Apixaban (Parent Drug) C₂₅H₂₅N₅O₄ 459.50 Pyrazolo[3,4-c]pyridine core with 4-methoxyphenyl and 2-oxopiperidinylphenyl substituents Active pharmaceutical ingredient
Apixaban Impurity 110 C₁₄H₁₄N₂O₃ 258.27 1,2-Bis(4-methoxyphenyl)diazene oxide Oxidation byproduct 1562-94-3
3-Morpholino-1-(4-(2-oxopiperidin-1-yl)phenyl)-5,6-dihydropyridin-2(1H)-one C₂₀H₂₅N₃O₃ 355.43 Morpholino-dihydropyridine linked to 2-oxopiperidinylphenyl Key synthesis intermediate 545445-44-1
Apixaban Impurity 33 C₂₁H₂₇N₃O₃ 369.46 Methyl-substituted 2-oxopiperidinyl group on morpholino-dihydropyridine Structural analog with enhanced lipophilicity 1686149-78-9
Ethyl 1-(4-methoxyphenyl)-6-(4-nitrophenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate C₂₂H₂₀N₄O₆ 436.42 Nitrophenyl and ethyl ester substituents on pyrazolo-pyridine core Early-stage intermediate 536759-91-8

Key Differences and Functional Implications

Core Structure: Apixaban’s pyrazolo[3,4-c]pyridine core is critical for Factor Xa binding . In contrast, Bis(3-morpholino-5,6-dihydropyridine)diazene Apixaban Oxide replaces this core with a diazene-linked dihydropyridine system, likely reducing anticoagulant activity due to loss of key hydrogen-bonding motifs. Apixaban Impurity 110 lacks the pyridine/pyrazolo backbone entirely, instead featuring a bis-phenyl diazene oxide structure, which may arise from oxidative coupling during synthesis .

Substituent Effects: The 3-morpholino group in intermediates (e.g., CAS 545445-44-1) enhances solubility and facilitates cyclization during apixaban synthesis .

Synthetic Relevance: Intermediates like 1-(4-aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one (CAS 1267610-26-3) are pivotal in coupling reactions to form the final apixaban structure . The ethyl ester derivative (CAS 536759-91-8) represents an early intermediate where nitro and ester groups are later reduced or hydrolyzed .

Research Findings and Data

Stability and Reactivity

  • Diazene oxides (e.g., Apixaban Impurity 110) are prone to further oxidation or photodegradation, necessitating strict control during storage .
  • Morpholino-dihydropyridine intermediates exhibit moderate stability under acidic conditions but require inert atmospheres to prevent decomposition .

Pharmacological Impact

  • While apixaban’s analogs and impurities lack therapeutic efficacy, their presence in drug formulations is tightly regulated.

Q & A

Q. How can spectroscopic methods elucidate the tautomeric equilibria of hydrazone intermediates in Apixaban synthesis?

  • Answer : Variable-temperature NMR (VT-NMR) in DMSO-d₆ tracks proton shifts between Z/E hydrazone configurations. IR spectroscopy identifies C=N stretching frequencies (1600–1650 cm⁻¹) to quantify tautomer ratios under different solvent conditions .

Notes

  • All methodologies align with FDA guidelines for impurity validation and synthesis optimization .
  • Theoretical frameworks (e.g., ligand-metal interactions) should guide mechanistic studies to resolve data contradictions .

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